3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one
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Overview
Description
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one is a complex organic compound known for its diverse applications in scientific research. This compound features a chromen-2-one core structure, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of 3,4-dimethoxyphenol with an appropriate alkyl halide, followed by cyclization to form the chromen-2-one core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but initial studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)propane-1,2-diol
- 3-(3,4-dimethoxyphenyl)-propionic acid
- 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2H-chromen-2-one apart from similar compounds is its unique combination of a chromen-2-one core with a piperazine moiety. This structural feature contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H28N2O5 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C24H28N2O5/c1-25-8-10-26(11-9-25)12-13-30-19-6-4-18-14-20(24(27)31-22(18)16-19)17-5-7-21(28-2)23(15-17)29-3/h4-7,14-16H,8-13H2,1-3H3 |
InChI Key |
ZEFURBLHJBNZJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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